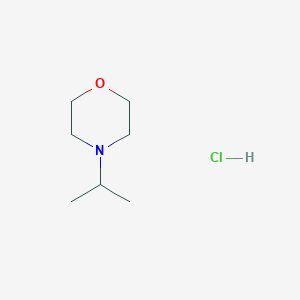![molecular formula C14H23NO B14723297 2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol CAS No. 5414-74-4](/img/structure/B14723297.png)
2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol is an organic compound with the molecular formula C12H19NO It is a phenolic compound characterized by the presence of a dimethylamino group and a methylbutyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-(2-methylbutan-2-yl)phenol with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their function. The dimethylamino group may interact with cellular receptors, influencing signal transduction pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Dimethylaminomethylphenol
- 4-(Dimethylamino)methylphenol
- 2-Methoxy-5-(dimethylaminomethyl)phenol
Uniqueness
2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol is unique due to the presence of both a dimethylamino group and a bulky methylbutyl group on the phenolic ring. This structural combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Propiedades
Número CAS |
5414-74-4 |
|---|---|
Fórmula molecular |
C14H23NO |
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C14H23NO/c1-6-14(2,3)12-7-8-13(16)11(9-12)10-15(4)5/h7-9,16H,6,10H2,1-5H3 |
Clave InChI |
WVOSGGIZVQFDPU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C=C1)O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






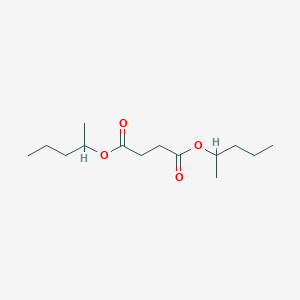

![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)
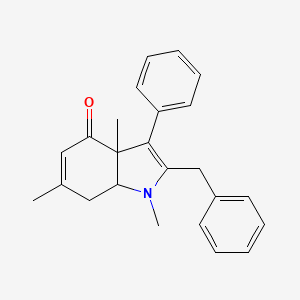

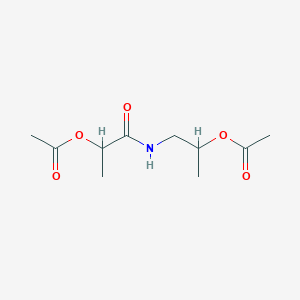
![7H-Tetrazolo[5,1-i]purine, 7-benzyl-](/img/structure/B14723277.png)
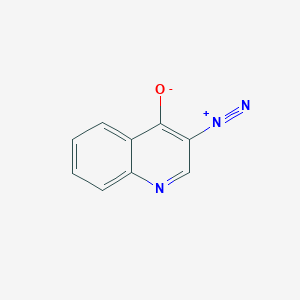
![Ethyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1-({4-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]phenyl}methyl)-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14723291.png)
